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molecular formula C8H7BrN2O3 B182543 N-(4-Bromo-2-nitrophenyl)acetamide CAS No. 881-50-5

N-(4-Bromo-2-nitrophenyl)acetamide

Cat. No. B182543
M. Wt: 259.06 g/mol
InChI Key: GUBNCRISSRANNO-UHFFFAOYSA-N
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Patent
US04914177

Procedure details

Preparation of 4-bromo-2-nitroaniline-4-bromoaniline (51.6 grams) and acetic anhydride (210 ml) were mixed under strong agitation. The temperature is raised to 65° C. in 10 minutes and slowly decreased to room temperature in one hour. An ice bath is used to maintain the temperature between 15°-20° C. and nitric acid (density 1.42, 30 ml) was added drop by drop in one hour. A yellow 4-bromo-2-nitroacetanilide was isolated by pouring the acetic anhydride solution into ice water followed by filtration. Hydrolysis of the acid acetanilide in aqueous hydrochloric acid (100 ml of concentrated HCL and 500 ml of water) at reflux temperatures for three hours yielded a 57% yield of 4-bromo-2-nitroaniline having the melting point of 109° C.
Name
4-bromo-2-nitroaniline 4-bromoaniline
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.BrC1C=CC(N)=CC=1.[C:20](OC(=O)C)(=[O:22])[CH3:21]>[N+]([O-])(O)=O>[CH3:21][C:20]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][C:4]=1[N+:9]([O-:11])=[O:10])=[O:22] |f:0.1|

Inputs

Step One
Name
4-bromo-2-nitroaniline 4-bromoaniline
Quantity
51.6 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)[N+](=O)[O-].BrC1=CC=C(N)C=C1
Name
Quantity
210 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed under strong agitation
CUSTOM
Type
CUSTOM
Details
An ice bath is used
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature between 15°-20° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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